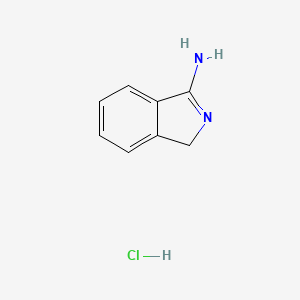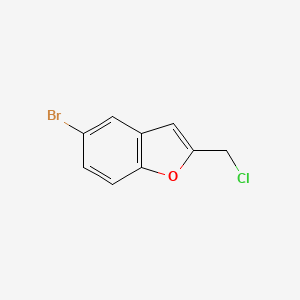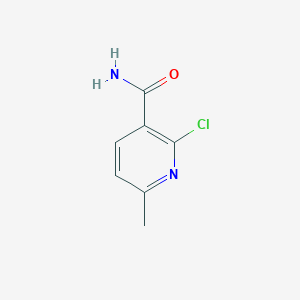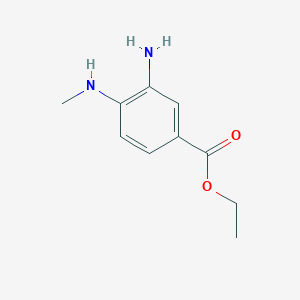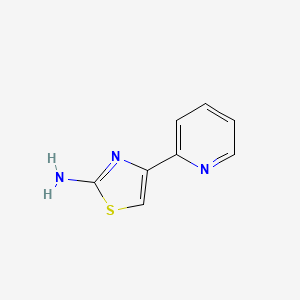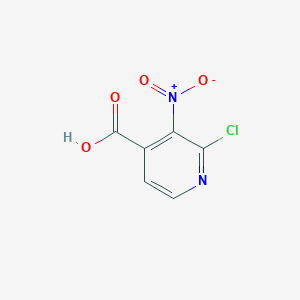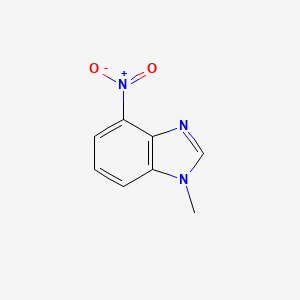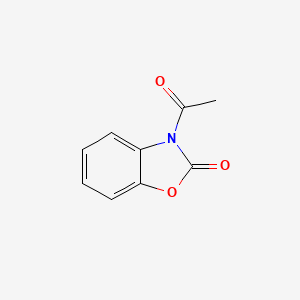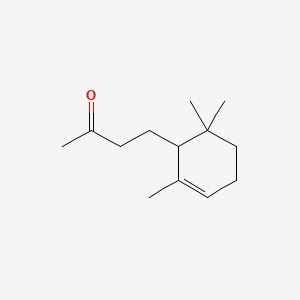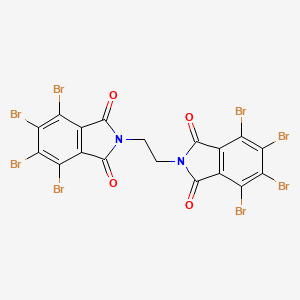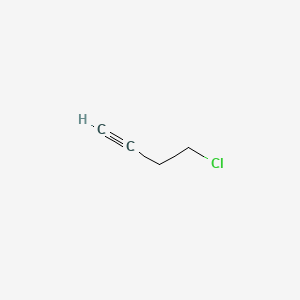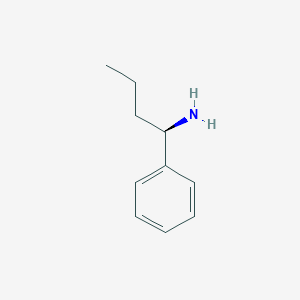
(R)-1-Phenylbutylamine
Übersicht
Beschreibung
Typically, a description of a chemical compound includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem ID, etc. It also includes the class of the compound and its role or uses.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound. X-ray crystallography can also be used if the compound forms crystals.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and understanding the mechanism of its reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc. Chemical properties like acidity or basicity, reactivity with other compounds, etc., are also studied.Wissenschaftliche Forschungsanwendungen
Resolution of Racemates and Nucleation Inhibition :
- (R)-1-Phenylbutylamine has been identified as a good inhibitor in the resolution of racemates through the formation of diastereomeric salts. This method, an extension of the "Dutch Resolution," involves the use of resolving agents structurally related to 1-phenylethylamine. (R)-1-Phenylbutylamine was found effective in widening the metastable zone for the more soluble diastereomer in the resolution of mandelic acid, demonstrating its potential in improving resolution processes (Dalmolen et al., 2005).
Asymmetric Synthesis of Nitrogen-Containing Compounds :
- Oxime ethers prepared from (R)-1-Phenylbutylamine are versatile intermediates for the asymmetric synthesis of a wide range of nitrogen-containing compounds. These include simple amines, amino alcohols, alpha- and beta-amino acids, heterocyclic building blocks of natural products, and more. This highlights its utility in the synthesis of complex organic molecules (Moody, 2004).
Investigation of Solid Forms and Polymorphs :
- Research on (R)-1-Phenylethylammonium-(S)-2-phenylbutyrate, closely related to (R)-1-Phenylbutylamine, shows the importance of understanding and determining the solid-state behavior of these compounds. Identifying different polymorphs and forms can have significant implications in pharmaceuticals and materials science (Antoniadis et al., 2009).
Enantioselective Addition in Organic Synthesis :
- The use of (R)-1-Phenylbutylamine-derived 1,4-amino alcohols in catalyzing enantioselective additions, particularly in the synthesis of chiral secondary alcohols, demonstrates its role in facilitating stereochemical control in organic reactions (Hunt et al., 1999).
Neuroprotective Effects in Medical Research :
- While focusing on R-phenibut, which is structurally related to (R)-1-Phenylbutylamine, studies indicate potential neuroprotective activities in experimental models of stroke. This suggests a broader scope of research into related compounds for therapeutic applications in neurology and pharmacology (Vavers et al., 2016).
Amyotrophic Lateral Sclerosis (ALS) Treatment Research :
- Research involving sodium phenylbutyrate, related to phenylbutylamine, in combination with other compounds, explores its potential in slowing functional decline in ALS patients. This underscores the significance of related compounds in developing treatments for neurodegenerative diseases (Paganoni et al., 2020).
Safety And Hazards
This involves studying the toxicity of the compound, its environmental impact, precautions needed while handling it, and first aid measures in case of exposure.
Zukünftige Richtungen
This involves predicting or proposing future research directions. It could include potential applications of the compound, modifications to improve its properties, or new reactions that it could undergo.
For a specific compound like “®-1-Phenylbutylamine”, you would need to look up these details in chemical databases, research articles, and safety data sheets. If you have access to a university library, they often have subscriptions to many scientific journals and databases that you could use. You could also use search engines like Google Scholar or databases like PubMed, American Chemical Society publications, Royal Society of Chemistry publications, etc., to find research articles. For safety information, databases like PubChem or sites like the National Institute for Occupational Safety and Health (NIOSH) can be useful. Please note that reading and understanding scientific literature requires a background in the field and often, the help of a mentor or experienced researcher.
Eigenschaften
IUPAC Name |
(1R)-1-phenylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOXKVFLASIOJD-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368709 | |
| Record name | (1R)-1-Phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Phenylbutylamine | |
CAS RN |
6150-01-2 | |
| Record name | (1R)-1-Phenylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10368709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-Phenylbutylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




